zinc;pentylbenzene;iodide
Description
The compound "zinc; pentylbenzene; iodide" is hypothesized to be a coordination complex involving zinc (Zn²⁺), iodide (I⁻), and pentylbenzene (C₆H₅C₅H₁₁). While direct references to this exact compound are absent in the literature, its components and analogous structures are well-documented. Zinc iodide (ZnI₂) is a white to yellow hygroscopic solid with a high melting point (445°C) and solubility in polar solvents like water and ethanol . Pentylbenzene, an aromatic hydrocarbon, is used in chromatographic testing due to its hydrophobic properties . The combination of these components likely forms a hybrid complex where pentylbenzene acts as a non-polar ligand, modulating the reactivity or stability of the zinc-iodide core.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H15IZn |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
zinc;pentylbenzene;iodide |
InChI |
InChI=1S/C11H15.HI.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GYZDXRPXHLCTGK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1=CC=[C-]C=C1.[Zn+2].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;pentylbenzene;iodide typically involves the reaction of zinc iodide with pentylbenzene under specific conditions. One common method involves the use of zinc-copper couple and ethyl iodide in a refluxing setup . The reaction is carefully controlled to ensure the proper formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of catalytic systems. For example, a mixture of zinc iodide, metal chlorides, and strong organic bases can be used to facilitate the reaction under ambient conditions . This method is efficient and can be scaled up for larger production.
Chemical Reactions Analysis
Types of Reactions
Zinc;pentylbenzene;iodide undergoes various types of chemical reactions, including:
Substitution: Benzylic halides formed from the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and N-bromosuccinimide for bromination . The conditions typically involve heating and the presence of specific catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions include benzoic acids from oxidation and various substituted benzene derivatives from substitution reactions .
Scientific Research Applications
Organic Synthesis
Zinc pentylbenzene iodide serves as a valuable reagent in organic synthesis due to its ability to facilitate various coupling reactions. The presence of iodine enhances its reactivity, making it suitable for:
- Cross-Coupling Reactions : Zinc iodides are commonly used in cross-coupling reactions such as the Suzuki and Negishi reactions. These reactions enable the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.
- Grignard Reagent Formation : The compound can react with magnesium to form a Grignard reagent. This reaction is significant for creating organometallic compounds used in further synthetic pathways .
Case Study: Negishi Coupling Reaction
A study demonstrated the effectiveness of zinc iodides in Negishi coupling reactions involving alkyl halides and arylzinc reagents. The reaction conditions were optimized using various solvents and catalysts, resulting in high yields of desired products .
Catalysis
Zinc pentylbenzene iodide exhibits catalytic properties that can be harnessed in various chemical transformations:
- Catalytic Activity in Organic Reactions : It has been shown to act as a catalyst in the conversion of methanol to hydrocarbons, showcasing its utility in industrial applications .
- Metal-Catalyzed Reactions : The compound can facilitate metal-catalyzed reactions such as the Mizoroki-Heck reaction, where aryl iodides are coupled with alkenes to produce styrenes .
Materials Science
In materials science, zinc pentylbenzene iodide contributes to the development of advanced materials, particularly in:
- Synthesis of Metal-Organic Frameworks (MOFs) : Zinc-based compounds are integral to the creation of MOFs, which have applications in gas storage, separation processes, and catalysis. Research has shown that incorporating organic ligands with iodine functionalities can enhance the properties of these frameworks .
Zinc pentylbenzene iodide also shows promise in environmental chemistry:
Mechanism of Action
The mechanism of action of zinc;pentylbenzene;iodide involves its interaction with molecular targets and pathways. Zinc ions play a crucial role in maintaining intracellular and intra-organellar homeostasis by acting as cofactors for various proteins and enzymes . The iodide component can participate in redox reactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Comparison with Similar Compounds
Zinc Halide Complexes
Zinc iodide (ZnI₂) is a benchmark for zinc halides. Key comparisons include:
ZnI₂ is widely used in catalysis and as a Lewis acid, whereas ZnCl₂ is more prevalent in organic synthesis (e.g., Friedel-Crafts alkylation) . The inclusion of pentylbenzene in the hypothetical complex may enhance solubility in non-polar media, expanding applications in hydrophobic reaction environments.
Aromatic Zinc Complexes
Zinc complexes with aromatic ligands, such as zinc porphyrins or sulfamide derivatives, exhibit unique photophysical and catalytic properties:
- Zinc Tetraphenylporphine (ZnTPP) : A purple crystalline compound (FW: 678.10 g/mol) used in light-harvesting applications . Unlike the hypothetical pentylbenzene complex, ZnTPP has a rigid macrocyclic structure, enabling strong π-π interactions.
Organozinc Compounds
Organozinc compounds, such as decamethyldizincocene ([Zn₂(Cp*)₂]), feature direct Zn-Zn bonds and cyclopentadienyl ligands. These contrast sharply with the hypothetical pentylbenzene-iodide complex, which lacks metal-metal bonding but shares ligand versatility .
Catalytic Activity
Zinc complexes with mixed ligands (e.g., amido-pyridinate in Chen et al., 2019) show enhanced catalytic efficiency in polymerization compared to pure halides . The pentylbenzene ligand could sterically hinder active sites, reducing reactivity but improving selectivity for bulky substrates.
Critical Analysis of Contradictions and Gaps
- Structural Ambiguity: No direct evidence confirms the compound’s structure. Its stability in aqueous vs. organic phases remains speculative.
- Divergent Applications : While ZnI₂ is water-soluble and used in electrolytes, pentylbenzene’s hydrophobicity may limit compatibility in polar systems .
Q & A
Q. What are the optimal synthesis methods for zinc iodide (ZnI₂), and how do reaction conditions influence yield?
Zinc iodide can be synthesized via direct elemental reaction (zinc + iodine) or double displacement (e.g., ZnSO₄ + KI). The elemental method involves refluxing zinc granules with iodine in weakly acidified water, which facilitates iodine dissolution and bonding . Key factors include:
- Stoichiometric ratios : Excess iodine or zinc affects purity. Gravimetric analysis post-reaction determines unreacted components .
- Solvent choice : Ether or aqueous acetic acid improves reaction efficiency by reducing iodine sublimation .
- Yield optimization : Theoretical vs. actual yield discrepancies often arise from incomplete reactions or water retention during drying .
Q. How can researchers verify the conservation of mass in ZnI₂ synthesis and decomposition experiments?
Mass conservation is validated by comparing total reactant mass to product mass. For example:
- Synthesis : Initial masses of Zn and I₂ are measured; post-reaction, unreacted Zn is filtered, dried, and subtracted to calculate ZnI₂ yield .
- Decomposition : Electrolysis of ZnI₂ solution regenerates Zn and I₂. Quantifying liberated iodine (via titration) and plated zinc confirms stoichiometric recovery . Discrepancies >5% suggest side reactions (e.g., iodine sublimation) or measurement errors .
Q. What analytical techniques are essential for characterizing ZnI₂ purity and structural integrity?
- Gravimetric analysis : Measures residual zinc or iodine after synthesis .
- Spectroscopy : FT-IR identifies Zn-I bonds (stretching at ~200–300 cm⁻¹); UV-Vis detects iodine contamination via absorption at 500 nm .
- Thermogravimetric analysis (TGA) : Assesses thermal stability; ZnI₂ decomposes above 200°C, releasing iodine vapor .
Advanced Research Questions
Q. How can electrochemical methods address contradictions in ZnI₂ decomposition efficiency across studies?
Variations in electrolysis efficiency arise from electrode material, current density, and electrolyte composition. For example:
- Electrode design : Carbon felt electrodes increase surface area, reducing dendritic zinc formation .
- Flow-through systems : Directing electrolyte flow through porous electrodes enhances ion transport, achieving >90% current efficiency .
- Additives : KI concentrations >1M suppress iodine precipitation, improving reversibility .
Q. What strategies resolve discrepancies in stoichiometric ratios during ZnI₂ synthesis?
Discrepancies often stem from incomplete reaction monitoring. Solutions include:
Q. How does flow-field design impact ZnI₂ utilization in redox flow batteries?
Narrow-gap flow fields with porous electrodes enhance performance:
Q. What methodologies address safety risks in handling ZnI₂, given its hygroscopic and corrosive properties?
- Controlled environments : Use desiccators or glove boxes to minimize moisture absorption .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles mitigate skin/eye exposure (Category 1B/1 hazards) .
- Waste management : Neutralize spills with sodium bicarbonate before disposal .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
